Disodium 4,4'-bis-(2-sulfostyryl)biphenyl

Overview

Description

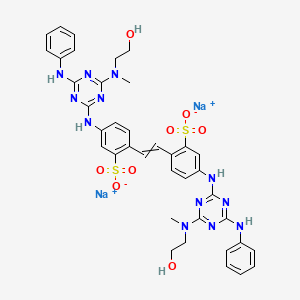

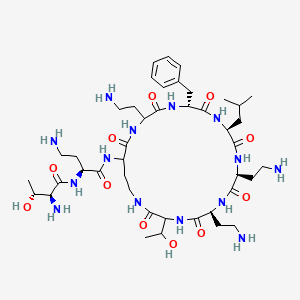

Disodium 4,4'-bis-(2-sulfostyryl)biphenyl is a useful research compound. Its molecular formula is C38H38N12Na2O8S2 and its molecular weight is 900.9 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis Methods

Disodium 4,4'-bis-(2-sulfostyryl)biphenyl (DSBP) has been synthesized using the Heck reaction. The process involves using palladium supported by chitosan as a catalyst and NMP as a solvent. The reaction yields up to 56.30%, and the products were characterized by IR and MS (L. Ying, 2009).

Chemical Stability and Degradation

DSBP, used as a fluorescent whitening agent, undergoes slow oxidation by hypochlorite at room temperature and faster at 60°C. The oxidation leads to the formation of 4-sulfobenzaldehyde and 4,4′-bisaldehyde biphenyl, among other products. Metals like Fe, Cu, and Mn can accelerate this process (M. Blanco, Lidia Jiménez, I. Valverde, 2001).

Applications in Material Science

Polymer Synthesis

DSBP has been utilized in synthesizing sulfonated polytriazoles with varying degrees of sulfonation. These polymers exhibit high molecular weights, solubility, and good film-forming capabilities, combined with high thermal and chemical stabilities, making them suitable as proton exchange membranes (Asheesh Singh, Rajdeep Mukherjee, Susanta Banerjee, H. Komber, B. Voit, 2014).

Proton Exchange Membranes

DSBP has been incorporated into sulfonated poly(arylene ether sulfone)s, revealing that smaller hydrophobic components induce high proton conductivities. These properties are crucial for applications in fuel cells and other devices requiring efficient proton exchange membranes (Byungchan Bae, K. Miyatake, M. Watanabe, 2009).

Fluorescence and Luminescence Applications

Fluorescent Properties

DSBP has been used in creating lead sulfonates with intriguing luminescent properties. These compounds exhibit weak blue and yellow emission and are thermally stable up to 170°C under an air atmosphere (R. Fu, Shengmin Hu, Xintao Wu, 2014).

Lanthanide Metal–Organic Frameworks

DSBP has been utilized in synthesizing lanthanide metal–organic frameworks, which have shown intriguing fluorescent properties. These structures are significant for their potential applications in sensors and other photoluminescent materials (Dabin Shi, Yanwei Ren, Huanfeng Jiang, Bowei Cai, Jiaxian Lu, 2012).

Environmental and Analytical Applications

Water Trace Detection

A Cd-based metal–organic framework (MOF) utilizing DSBP has been synthesized for detecting trace amounts of water in organic solvents like isopropanol and 1,4-dioxane. This MOF offers simplicity in production, cost-effectiveness, and high sensitivity (Feng Cheng, R. Fu, Y. Wen, Yu-ying Yang, Chen-hui Zeng, Yu-Xiao Zhang, Shengmin Hu, Xintao Wu, 2018).

properties

IUPAC Name |

disodium;5-[[4-anilino-6-[2-hydroxyethyl(methyl)amino]-1,3,5-triazin-2-yl]amino]-2-[2-[4-[[4-anilino-6-[2-hydroxyethyl(methyl)amino]-1,3,5-triazin-2-yl]amino]-2-sulfonatophenyl]ethenyl]benzenesulfonate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C38H40N12O8S2.2Na/c1-49(19-21-51)37-45-33(39-27-9-5-3-6-10-27)43-35(47-37)41-29-17-15-25(31(23-29)59(53,54)55)13-14-26-16-18-30(24-32(26)60(56,57)58)42-36-44-34(40-28-11-7-4-8-12-28)46-38(48-36)50(2)20-22-52;;/h3-18,23-24,51-52H,19-22H2,1-2H3,(H,53,54,55)(H,56,57,58)(H2,39,41,43,45,47)(H2,40,42,44,46,48);;/q;2*+1/p-2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VVYVUOFMPAXVCH-UHFFFAOYSA-L | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CCO)C1=NC(=NC(=N1)NC2=CC(=C(C=C2)C=CC3=C(C=C(C=C3)NC4=NC(=NC(=N4)NC5=CC=CC=C5)N(C)CCO)S(=O)(=O)[O-])S(=O)(=O)[O-])NC6=CC=CC=C6.[Na+].[Na+] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C38H38N12Na2O8S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2027757 | |

| Record name | Disodium 4,4'-bis-(2-sulfostyryl)biphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2027757 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

900.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

13863-31-5 | |

| Record name | Disodium 4,4'-bis-(2-sulfostyryl)biphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2027757 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Diethyl 2-[(4-amino-3-fluorophenyl)methyl]propanedioate](/img/structure/B8249485.png)

![2-[(3-Fluoro-4-nitrophenyl)methyl]propanedioic acid diethyl ester](/img/structure/B8249491.png)

![(4,5,14,15,16-Pentamethoxy-9,10-dimethyl-3-tricyclo[10.4.0.02,7]hexadeca-1(16),2,4,6,12,14-hexaenyl) 2-methylbut-2-enoate](/img/structure/B8249513.png)

![2-[3-Hydroxy-5-[2-(4-hydroxyphenyl)ethyl]phenoxy]-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B8249517.png)